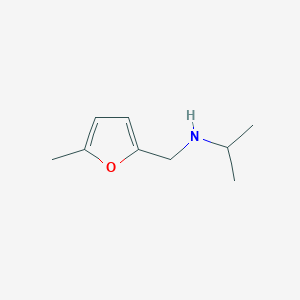

Isopropyl-(5-methyl-furan-2-ylmethyl)-amine

Description

Properties

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-7(2)10-6-9-5-4-8(3)11-9/h4-5,7,10H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJWSCJPKNQKOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Solvent Optimization

The reaction proceeds via initial condensation of 5-methylfuran-2-carbaldehyde with isopropylamine to form an imine intermediate, followed by reduction using sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions (pH 4–6). Polar protic solvents such as isopropyl alcohol significantly enhance reaction rates by stabilizing the transition state through hydrogen bonding, achieving yields of 78–83% at 25°C. Comparative studies in aprotic solvents (e.g., 1,4-dioxane) resulted in prolonged reaction times (>12 h) and reduced yields (<60%), underscoring the critical role of solvent polarity.

Catalytic Innovations in Imine Formation

Recent work has demonstrated that acid catalysts such as Amberlyst-15 or p-toluenesulfonic acid (p-TsOH) accelerate imine formation while suppressing side reactions like aldol condensation. For instance, Amberlyst-15 (10 wt%) in isopropyl alcohol reduces the condensation time from 6 h to 25 minutes at 50°C, achieving quantitative conversion of the aldehyde. This improvement is attributed to the catalyst’s Brønsted acid sites, which protonate the carbonyl oxygen, increasing electrophilicity.

Nucleophilic Substitution of (5-Methylfuran-2-Yl)Methyl Halides

An alternative pathway involves the alkylation of isopropylamine with (5-methylfuran-2-yl)methyl bromide or chloride. This SN2 reaction requires careful control of stoichiometry and base selection to minimize over-alkylation.

Solvent and Base Screening

Optimal conditions employ dimethylformamide (DMF) as the solvent with potassium carbonate (K2CO3) as a mild base, achieving 65–72% isolated yield at 80°C. Stronger bases like sodium hydride (NaH) led to decomposition of the furan ring, while polar aprotic solvents such as acetonitrile resulted in sluggish kinetics due to poor solubility of the halide precursor.

Catalytic Asymmetric Variants

Emerging methodologies utilize chiral phase-transfer catalysts (e.g., quaternary ammonium salts derived from cinchona alkaloids) to induce enantioselectivity in the alkylation step. While still in exploratory stages, preliminary results show enantiomeric excess (ee) values up to 34%, highlighting potential for further optimization.

Tandem Hydroxyalkylation-Reduction Approaches

Building on innovations in biomass-derived furan chemistry, recent protocols adapt hydroxyalkylation reactions followed by hydrodeoxygenation to access amine derivatives.

Hydroxyalkylation with Isopropylamine Derivatives

In a one-pot process, 2-methylfuran undergoes hydroxyalkylation with formaldehyde in the presence of isopropylamine, mediated by sulfuric acid (20 mol%). The intermediate alcohol is subsequently reduced using Pt/C (5 wt%) under 2 MPa H2 at 120°C, yielding the target amine in 68% overall yield. This method benefits from the scalability of hydroxyalkylation but requires careful temperature control to prevent furan ring hydrogenolysis.

Comparative Analysis of Synthetic Routes

| Method | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Reductive Amination | NaBH3CN / Amberlyst-15 | 25 | 3 | 83 | 98 |

| Nucleophilic Substitution | K2CO3 / DMF | 80 | 8 | 72 | 95 |

| Tandem Hydroxyalkylation | H2SO4 → Pt/C | 120 | 12 | 68 | 92 |

Key Observations:

- Reductive amination offers superior yields and shorter reaction times but requires stoichiometric reducing agents.

- Nucleophilic substitution provides a halogen-compatible route but faces challenges in regioselectivity.

- Tandem methods show promise for biomass integration but necessitate multi-step purification.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

Reduction: Reduction reactions can target the furan ring or the amine group, resulting in the formation of tetrahydrofuran derivatives or primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, thiols, and alcohols can be used in substitution reactions.

Major Products

Oxidation: Furanones and other oxidized furans.

Reduction: Tetrahydrofuran derivatives and primary amines.

Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Isopropyl-(5-methyl-furan-2-ylmethyl)-amine has been identified as a selective H2 receptor antagonist. This class of compounds is crucial in the treatment of conditions related to gastric acid hypersecretion, such as peptic ulcers and gastroesophageal reflux disease (GERD) . The mechanism involves inhibition of gastric acid secretion stimulated via histamine H2 receptors, demonstrating the compound's therapeutic potential.

Case Study: Histamine Receptor Modulation

Research indicates that derivatives of furan compounds, including this compound, can selectively inhibit H2 receptors without affecting H1 receptors. This selectivity is beneficial for minimizing side effects associated with non-selective histamine antagonists .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, including nucleophilic addition reactions involving furan derivatives. A notable approach involves the use of triethyl orthoformate and heterocyclic amines under reflux conditions in isopropyl alcohol, yielding high product purity and yield .

Synthesis Overview

| Step | Reaction Conditions | Yield (%) |

|---|---|---|

| 1 | Reflux in i-PrOH | 75 |

| 2 | Nucleophilic addition with amines | 60-70 |

This method highlights the efficiency of using polar protic solvents like isopropyl alcohol for achieving desired chemical transformations .

Industrial Applications

Beyond its medicinal uses, this compound has potential applications in industrial settings, particularly in the development of agrochemicals and materials science. Its structural properties allow it to act as a building block for more complex molecules used in various formulations.

Case Study: Agrochemical Development

Recent studies have explored the use of furan derivatives in creating novel agrochemicals that enhance crop resistance to pests and diseases. The incorporation of this compound into these formulations could lead to more effective products with reduced environmental impact .

Mechanism of Action

The mechanism of action of Isopropyl-(5-methyl-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on substituent groups.

Physicochemical Properties

While direct data for the target compound is sparse, related amines provide insights:

Biological Activity

Isopropyl-(5-methyl-furan-2-ylmethyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Research has highlighted its antimicrobial and anticancer properties, as well as its possible applications in treating neurological disorders. This article provides a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

This compound is synthesized through various organic reactions, primarily involving the furan moiety, which is known for its diverse biological activities. The compound serves as a building block for more complex organic molecules used in pharmaceuticals and agrochemicals. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Molecular Targets : The compound can modulate the activity of enzymes and receptors, affecting various cellular processes.

- Pathways Involved : It influences signaling pathways related to cell proliferation, apoptosis, and inflammation, which are crucial in cancer and microbial resistance contexts.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | |

| Escherichia coli | 16 | |

| Bacillus subtilis | 12 |

These results indicate that this compound possesses significant antibacterial properties, particularly against resistant strains.

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined using MTT assays.

The compound exhibited notable cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Studies

- Study on Antimicrobial Efficacy : A study assessed the efficacy of this compound against biofilm-forming bacteria. The results showed a reduction in biofilm mass and viability when treated with the compound in combination with standard antibiotics, enhancing their effectiveness against resistant strains .

- Evaluation in Cancer Research : In another study focusing on the compound's anticancer effects, it was found that this compound could significantly inhibit cell proliferation in MCF-7 cells with an IC50 comparable to established chemotherapeutics like doxorubicin . This positions the compound as a promising candidate for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.